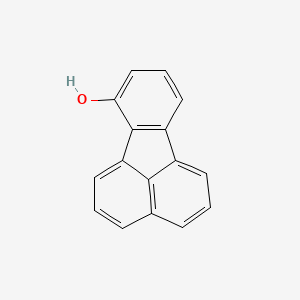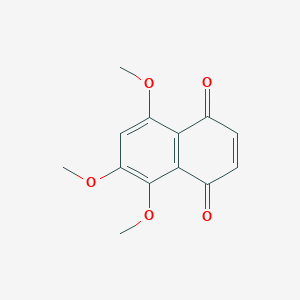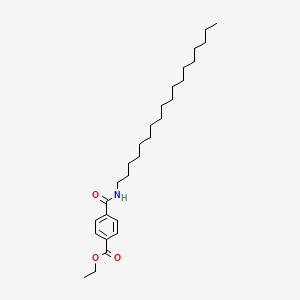
Dichloro(2,2,6,6-tetramethylpiperidino)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(2,2,6,6-tetramethylpiperidino)borane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a 2,2,6,6-tetramethylpiperidino group. Its structure imparts significant steric hindrance, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2,2,6,6-tetramethylpiperidino)borane typically involves the reaction of 2,2,6,6-tetramethylpiperidine with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
2,2,6,6-Tetramethylpiperidine+BCl3→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product.
化学反応の分析
Types of Reactions
Dichloro(2,2,6,6-tetramethylpiperidino)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can act as a reducing agent in certain organic transformations.
Complexation Reactions: It can form complexes with other Lewis bases due to the presence of the boron atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Complexation Reactions: These reactions often involve the use of ligands like phosphines or nitrogen-containing compounds.
Major Products Formed
Substitution Reactions: Products include alkoxyboranes, aminoboranes, and thioboranes.
Reduction Reactions: Reduced organic compounds, such as alcohols or amines.
Complexation Reactions: Stable boron-ligand complexes.
科学的研究の応用
Dichloro(2,2,6,6-tetramethylpiperidino)borane has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with biologically active molecules.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
作用機序
The mechanism of action of Dichloro(2,2,6,6-tetramethylpiperidino)borane involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various chemical reactions, including complexation and catalysis. The steric hindrance provided by the 2,2,6,6-tetramethylpiperidino group enhances its selectivity and reactivity in these processes.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of Dichloro(2,2,6,6-tetramethylpiperidino)borane.
Lithium Tetramethylpiperidide: A strong base derived from 2,2,6,6-tetramethylpiperidine.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
Uniqueness
This compound is unique due to its combination of steric hindrance and boron reactivity. This makes it a valuable reagent in selective organic transformations and complexation reactions, distinguishing it from other boron-containing compounds.
特性
CAS番号 |
79855-29-1 |
|---|---|
分子式 |
C9H18BCl2N |
分子量 |
221.96 g/mol |
IUPAC名 |
dichloro-(2,2,6,6-tetramethylpiperidin-1-yl)borane |
InChI |
InChI=1S/C9H18BCl2N/c1-8(2)6-5-7-9(3,4)13(8)10(11)12/h5-7H2,1-4H3 |
InChIキー |
KOQKPBPRWNAPJT-UHFFFAOYSA-N |
正規SMILES |
B(N1C(CCCC1(C)C)(C)C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


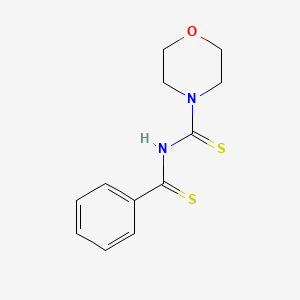
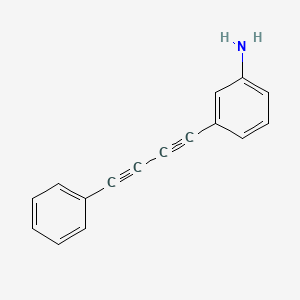
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)

![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
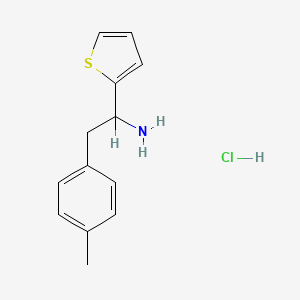
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)

